



Application Notes and Protocols: PAMP-12 Unmodified In Vitro Cell-Based Assays

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Compound of Interest		
Compound Name:	PAMP-12 unmodified	
Cat. No.:	B15602717	Get Quote

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Introduction

Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal fragment, PAMP-12 (the 9-20 sequence of PAMP), are biologically active peptides derived from the precursor proadrenomedullin.[1][2] These peptides are involved in a variety of physiological processes, including vasodilation and angiogenesis.[1] In vitro cell-based assays are crucial for elucidating the mechanisms of action of PAMP-12 and for the screening of potential therapeutic modulators of its signaling pathways. This document provides detailed protocols for cell-based assays to study the activity of unmodified PAMP-12, focusing on its interaction with its known receptors.

PAMP-12 has been shown to be a ligand for two distinct G-protein coupled receptors (GPCRs): the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][3] While MrgX2 is considered its primary signaling receptor, PAMP-12's interaction with ACKR3 is characterized by receptor scavenging and internalization, which regulates the peptide's availability.[1] This document will focus on an assay to measure the recruitment of β -arrestin to ACKR3 upon PAMP-12 stimulation, as this is a well-documented downstream event.[1][3]

PAMP-12 Signaling Pathways

Methodological & Application



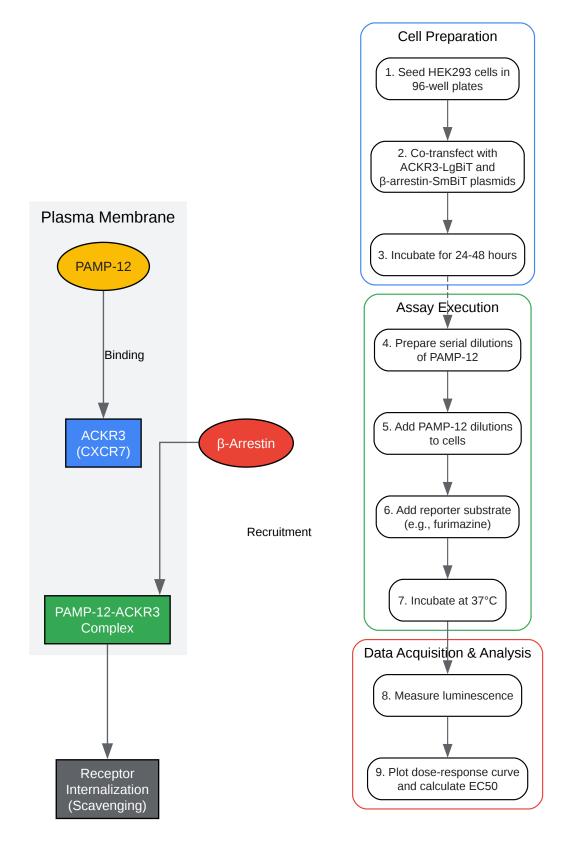


PAMP-12 initiates distinct signaling events depending on the receptor it engages. The interaction with ACKR3 is of particular interest as it does not follow classical G-protein signaling cascades.

- ACKR3 Pathway: Upon binding of PAMP-12 to ACKR3, the receptor undergoes a
 conformational change that promotes the recruitment of β-arrestin. This is followed by the
 internalization of the receptor-ligand complex. This process serves to reduce the extracellular
 concentration of PAMP-12, thereby modulating its availability for its primary signaling
 receptor, MrgX2. Notably, PAMP-12 binding to ACKR3 does not typically induce G-protein or
 ERK signaling.[1][3]
- MrgX2 Pathway: MrgX2 is considered the primary signaling receptor for PAMP-12.[1] While
 the detailed downstream signaling cascade is a subject of ongoing research, it is distinct
 from the ACKR3 pathway and is thought to be responsible for many of the functional effects
 of PAMP-12.
- Calcium Influx Inhibition: In specific cell types, such as human adrenal zona glomerulosa and adrenal medulla cells, the full-length PAMP has been shown to inhibit agonist-stimulated aldosterone and catecholamine secretion.[4] This effect is believed to be mediated by an impairment of Ca2+ influx.[4][5]

The following diagram illustrates the signaling pathway initiated by PAMP-12 binding to the ACKR3 receptor.





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